molecular formula C8H11N3O2 B13567729 Ethyl 2-(4-aminopyrimidin-2-yl)acetate

Ethyl 2-(4-aminopyrimidin-2-yl)acetate

Cat. No.: B13567729
M. Wt: 181.19 g/mol
InChI Key: ZMHDKXAZKPGKHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is versatile and can be used in different forms, including its free acid form, its ethyl ester, and its sodium salt.

Preparation Methods

Ethyl 2-(4-aminopyrimidin-2-yl)acetate can be synthesized through a variety of methods. The most common method involves the condensation reaction of 4-aminopyrimidine and ethyl chloroacetate in the presence of an acid catalyst. This reaction results in the formation of this compound and hydrochloric acid. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

Ethyl 2-(4-aminopyrimidin-2-yl)acetate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: It undergoes substitution reactions where the ethyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

Ethyl 2-(4-aminopyrimidin-2-yl)acetate has been used in a variety of scientific research applications:

    Chemistry: It serves as a starting material for the synthesis of other compounds, such as 4-aminopyrimidine-2-acetic acid and its derivatives.

    Biology: It has been studied for its biochemical and physiological effects, including its potential to reduce inflammation and its anti-cancer and anti-bacterial properties.

    Medicine: This compound has been used in the synthesis of various pharmaceuticals and other compounds with medicinal applications.

    Industry: It is used in laboratory experiments due to its versatility and availability in different forms.

Mechanism of Action

The mechanism of action of ethyl 2-(4-aminopyrimidin-2-yl)acetate is not fully understood. it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. In particular, it is thought to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs. It is also believed to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.

Comparison with Similar Compounds

Ethyl 2-(4-aminopyrimidin-2-yl)acetate can be compared with other similar compounds, such as:

    2-Aminopyrimidine: This compound is a precursor to many pyrimidine derivatives and has similar biochemical properties.

    4-Aminopyrimidine-2-acetic acid: This is a derivative of this compound and shares many of its properties.

    5-Aminopyrimidine-2-acetic acid: Another derivative with similar applications and properties. The uniqueness of this compound lies in its versatility and the variety of forms it can take, making it a valuable compound in scientific research.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

ethyl 2-(4-aminopyrimidin-2-yl)acetate

InChI

InChI=1S/C8H11N3O2/c1-2-13-8(12)5-7-10-4-3-6(9)11-7/h3-4H,2,5H2,1H3,(H2,9,10,11)

InChI Key

ZMHDKXAZKPGKHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC=CC(=N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.